1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea
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Overview
Description
1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea is an organic compound with the molecular formula C14H24N2O It is a derivative of urea, featuring a cyclohexyl group and an ethylpentynyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea typically involves the reaction of cyclohexyl isocyanate with 3-ethylpent-1-yn-3-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via the formation of a urea linkage between the isocyanate and the amine groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research may involve its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit the growth of pathogens by interfering with essential cellular processes.
Comparison with Similar Compounds
1-Cyclohexyl-3-phenylurea: Similar in structure but with a phenyl group instead of the ethylpentynyl group. It is used as a herbicide and has different chemical properties and applications.
1-Cyclohexyl-3-methylurea: Features a methyl group instead of the ethylpentynyl group. It is studied for its potential use in various chemical reactions and as a building block in organic synthesis.
Uniqueness: 1-Cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea is unique due to the presence of the ethylpentynyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-cyclohexyl-3-(3-ethylpent-1-yn-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-14(5-2,6-3)16-13(17)15-12-10-8-7-9-11-12/h1,12H,5-11H2,2-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBGYMHRYGCGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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